(4-(tert-Butylcarbamoyl)phenyl)boronic acid
Overview
Description
(4-(tert-Butylcarbamoyl)phenyl)boronic acid, also known as 4-TBCPA, is a versatile and widely used boronic acid derivative that has been extensively studied for its numerous applications in the fields of synthetic chemistry, biochemistry, and pharmacology. 4-TBCPA is a powerful reagent in organic synthesis, with the ability to catalyze a variety of reactions, including Suzuki-Miyaura cross-coupling, Heck reactions, and hydroboration. In biochemistry, 4-TBCPA has been used as a tool to study enzyme-substrate interactions, to investigate the mechanism of action of certain enzymes, and to develop novel therapeutic agents. In pharmacology, 4-TBCPA has been used to study the effects of drugs on the human body, as well as the biochemical and physiological effects of certain drugs.
Scientific Research Applications
Cross-Coupling Reactions
4-(tert-Butylaminocarbonyl)phenylboronic acid is used as a building block in cross-coupling reactions, which are a group of reactions that join two organic groups together with the help of a metal catalyst. These reactions are fundamental in creating complex molecules for pharmaceuticals and other organic compounds .
Sensing Applications
Boronic acids, including derivatives like 4-(tert-Butylaminocarbonyl)phenylboronic acid, have been utilized in sensing applications due to their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions .
Synthesis of Tetracycline Derivatives
This compound has been used as a cross-coupling building block in the synthesis of tetracycline derivatives, which are a class of antibiotics used to treat a variety of infections .
properties
IUPAC Name |
[4-(tert-butylcarbamoyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c1-11(2,3)13-10(14)8-4-6-9(7-5-8)12(15)16/h4-7,15-16H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIIZPWLCVMPFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378362 | |
Record name | [4-(tert-Butylcarbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(tert-Butylcarbamoyl)phenyl)boronic acid | |
CAS RN |
850568-14-8 | |
Record name | B-[4-[[(1,1-Dimethylethyl)amino]carbonyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850568-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(tert-Butylcarbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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